3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide is a complex organic compound featuring a cyclohexyl group, a hexafluoroisopropyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide typically involves multiple steps:
Formation of the Hexafluoroisopropyl Group: This can be achieved by reacting hexafluoroacetone with appropriate amines under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving morpholine and suitable alkyl halides.
Coupling with Cyclohexyl Group: The final step involves coupling the previously formed intermediates with cyclohexylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring and hexafluoroisopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The hexafluoroisopropyl group and morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another similar compound with applications in polymerization reactions.
Uniqueness
3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide is unique due to its combination of a cyclohexyl group, hexafluoroisopropyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Properties
Molecular Formula |
C19H31F6N3O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(3-morpholin-4-ylpropylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C19H31F6N3O2/c20-18(21,22)17(19(23,24)25,26-9-4-10-28-11-13-30-14-12-28)27-16(29)8-7-15-5-2-1-3-6-15/h15,26H,1-14H2,(H,27,29) |
InChI Key |
ZKGXHPCGOHTZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCCN2CCOCC2 |
Origin of Product |
United States |
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